

A Technical Guide to Avenalumic Acid: Structure, Properties, and Biosynthesis

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Compound of Interest

Compound Name: Avenalumic acid

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This document provides a comprehensive overview of **avenalumic acid**, a naturally occurring phenolic acid. It details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies, presenting key data in a structured format for scientific and research applications.

Chemical Structure of Avenalumic Acid

Avenalumic acid is chemically defined as (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid. [1][2] Its structure consists of a phenol ring linked to a five-carbon pentadienoic acid chain with two trans double bonds. This compound is a vinylogous extension of p-coumaric acid.

Molecular Formula: $C_{11}H_{10}O_3$ [1][3][4]

Chemical Identifiers:

- SMILES: C1=CC(=CC=C1/C=C/C=C/C(=O)O)O [1][3]
- InChI: InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+ [1][3]
- InChIKey: CYYTUYSFBHDJRH-ZPUQHVIOSA-N [1][3]

The complete structure is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, indicating an EE orientation in the olefinic side chain.[5] It is also referred to as 4'-hydroxycinnamylidene-acetic acid.[4][5]

Physicochemical and Spectroscopic Data

Avenalumic acid is a pale yellow, crystalline solid.[4][5] Key physicochemical and computed properties are summarized below.

Property	Value	Reference
Molecular Weight	190.19 g/mol	[1]
Monoisotopic Mass	190.062994177 Da	[1]
Melting Point	217 °C	[5]
Solubility	Soluble in aqueous alkali	[5]
Appearance (TLC)	Pale yellow spot, dark blue-green under UV	[5]
XlogP (predicted)	2.1	[3]

Upon exposure to daylight or UV radiation, **avenalumic acid** undergoes photoisomerization.[5]

¹H-NMR Spectroscopic Data:

The proton nuclear magnetic resonance (¹H-NMR) parameters for the olefinic side chain of **avenalumic acid** are detailed in the table below.

Proton	Chemical Shift (δ , ppm)	Coupling Constant (J, Hz)
H-2	5.86	$J_{2,3} = 15.3$
H-3	7.33	$J_{3,4} = 10.8$
H-4	6.64	$J_{4,5} = 15.7$
H-5	6.93	$J_{5,4} = 15.7$

Data sourced from Collins et al. (1991) as presented in Cereals & Grains Association.

[5]

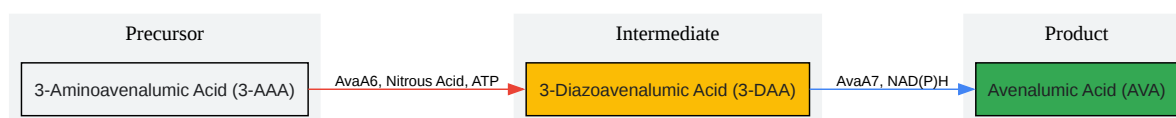
Biosynthesis of Avenalumic Acid

Avenalumic acid is synthesized in some bacteria, such as *Streptomyces* sp. RI-77, through a novel biosynthetic pathway involving diazotization-dependent deamination.[6][7] The precursor, **3-aminoavenalumic acid (3-AAA)**, undergoes a two-step enzymatic conversion to yield **avenalumic acid**. [6][7][8]

The key enzymes in this pathway are:

- **AvaA6**: An ATP-dependent diazotase that catalyzes the diazotization of the amino group on 3-AAA using nitrous acid. [6][9]
- **AvaA7**: An NAD(P)H-dependent reductase that substitutes the diazo group with a hydride ion to form **avenalumic acid**. [6][9]

The biosynthetic pathway is illustrated in the diagram below.



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Caption: Biosynthetic pathway of **Avenalumic Acid**.

Quantitative Enzymatic Data

Kinetic analysis of the enzyme AvaA7, which catalyzes the final step in **avenalumic acid** biosynthesis, has been performed. The table below summarizes the kinetic parameters for the denitrification of 3-diazo**avenalumic acid** (3-DAA).

Substrate	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($\text{M}^{-1}\text{s}^{-1}$)
NADPH	28 ± 2	0.38 ± 0.01	1.4×10^4
3-DAA	11 ± 1	0.38 ± 0.01	3.5×10^4

Data sourced from a study on the p-coumaric acid biosynthetic gene cluster.[9]

Experimental Protocols

The following sections detail the methodologies used for key experiments in the study of **avenalumic acid** biosynthesis.

This protocol describes the expression of the **avenalumic acid** biosynthetic gene cluster (ava) in a heterologous host, *Streptomyces albus*.

- **Vector Construction:** The entire ava gene cluster is cloned into an appropriate expression vector, such as pTYM-int, under the control of an inducible promoter (e.g., tipA promoter).
- **Transformation:** The resulting plasmid is introduced into *E. coli* for propagation and then transferred into the *S. albus* host strain via conjugation.
- **Culture and Induction:** The recombinant *S. albus*-ava strain is cultivated in a suitable production medium (e.g., R5A medium). Gene expression is induced at a specific growth

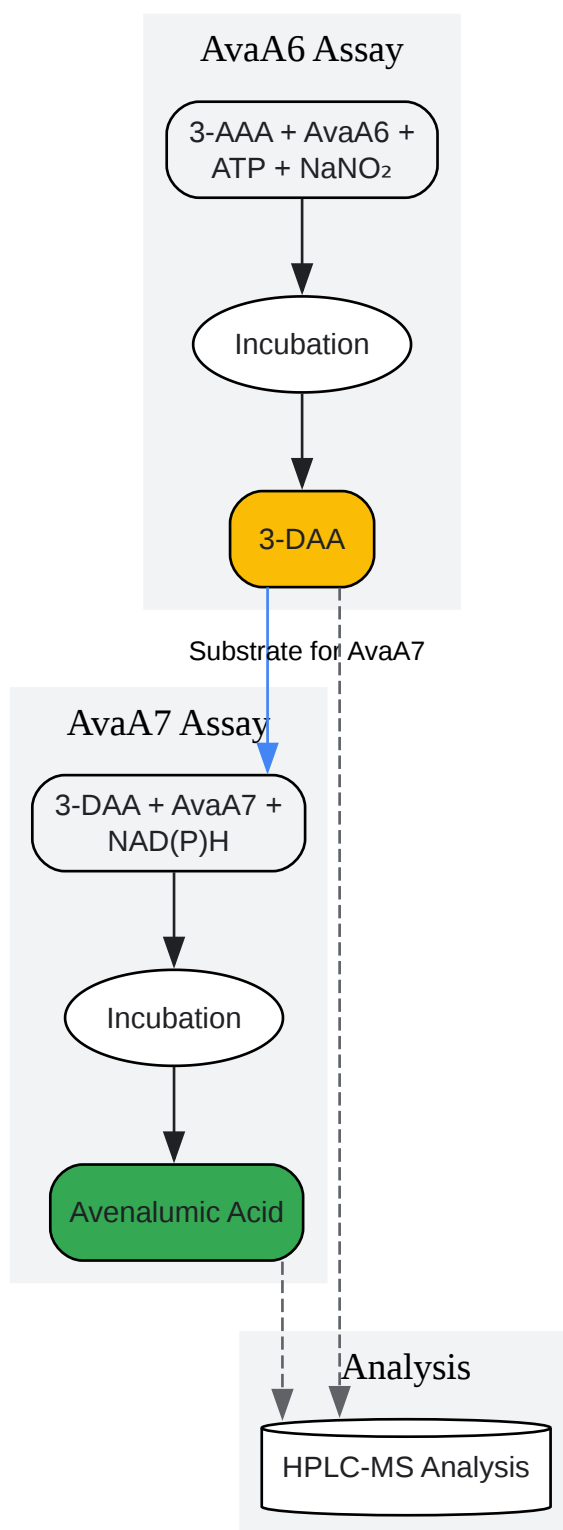
phase by adding an inducer (e.g., thiostrepton).

- **Metabolite Extraction:** After a period of incubation, the culture broth is harvested. The supernatant is acidified and extracted with an organic solvent, such as ethyl acetate.
- **Analysis:** The extracted metabolites are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and mass spectrometry (LC-MS) to identify the production of **avenalumic acid** and its intermediates.[6]

This protocol outlines the in vitro characterization of the enzymes AvaA6 and AvaA7.

- **Protein Expression and Purification:** The genes for AvaA6 and AvaA7 are cloned into expression vectors and expressed in *E. coli*. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).
- **AvaA6 Assay (Diazotization):**
 - A reaction mixture is prepared containing purified AvaA6, the substrate 3-amino**avenalumic acid** (3-AAA), ATP, and sodium nitrite (NaNO_2) in a suitable buffer.
 - The reaction is incubated and then quenched.
 - The formation of 3-diazo**avenalumic acid** (3-DAA) is monitored by HPLC at a characteristic wavelength (e.g., 330 nm).[6]
- **AvaA7 Assay (Denitrification):**
 - A reaction mixture is prepared containing purified AvaA7, the product from the AvaA6 assay (3-DAA), and a hydride donor (NADH or NADPH) in a buffer.
 - The reaction is incubated and analyzed by HPLC.
 - The conversion of 3-DAA to **avenalumic acid** (AVA) is monitored by observing the appearance of the AVA peak and the disappearance of the 3-DAA peak.[6]

The workflow for these in vitro assays is depicted below.



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Caption: Workflow for in vitro enzymatic assays.

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